molecular formula C18H31Cl2N3 B1439909 1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride CAS No. 1220038-60-7

1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride

货号: B1439909
CAS 编号: 1220038-60-7
分子量: 360.4 g/mol
InChI 键: YHNFUFOVJIALDY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride ( 1220038-60-7) is an organic compound with the molecular formula C18H31Cl2N3 and a molecular weight of 360.365 g/mol . This piperazine and piperidine-based chemical building block is provided for research applications and must be stored sealed in a dry environment at room temperature. This compound is a derivative of a well-explored class of 1-benzyl-4-substituted piperidines and piperazines, which have demonstrated significant value in medicinal chemistry research. Scientific literature indicates that structurally related compounds, specifically 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, have been investigated as potent and selective inhibitors of acetylcholinesterase (AChE) . Some analogues in this family have shown IC50 values in the sub-nanomolar range (e.g., 0.56 nM) and exhibit high selectivity for AChE over butyrylcholinesterase (BuChE) . Subsequent research into 1-benzyl-4-(2-phthalimidoethyl)piperidine derivatives further confirmed the potential of this chemical scaffold for developing central nervous system (CNS)-active agents, with some inhibitors showing dose-dependent effects on brain AChE activity in animal models . Furthermore, other derivatives featuring the 1-benzylpiperidin-4-yl group linked to a piperazine carboxamide have been patented as muscarinic receptor 4 (M4) antagonists for the potential treatment of neurological diseases such as Parkinson's and schizophrenia . Given its structural features, this compound serves as a key synthetic intermediate for researchers developing novel therapeutics, particularly for studying cholinergic transmission and targeting muscarinic receptor subtypes. This product is intended For Research Use Only and is not meant for diagnostic or therapeutic applications.

属性

IUPAC Name

1-benzyl-4-(2-piperidin-4-ylethyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3.2ClH/c1-2-4-18(5-3-1)16-21-14-12-20(13-15-21)11-8-17-6-9-19-10-7-17;;/h1-5,17,19H,6-16H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNFUFOVJIALDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCN2CCN(CC2)CC3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride, commonly referred to as BPED, is a piperazine derivative that has garnered attention due to its potential pharmacological applications, particularly in the central nervous system (CNS). This compound exhibits significant biological activity, primarily as a dopamine reuptake inhibitor, suggesting its utility in treating conditions such as attention deficit hyperactivity disorder (ADHD) and depression.

Chemical Structure and Properties

The molecular formula of BPED is C18H31Cl2N3C_{18}H_{31}Cl_2N_3, with a molecular weight of approximately 360.4 g/mol. Its structure incorporates both piperazine and piperidine functionalities, which may confer unique pharmacological properties not observed in other similar compounds.

PropertyValue
Molecular FormulaC18H31Cl2N3C_{18}H_{31}Cl_2N_3
Molecular Weight360.4 g/mol
Functional GroupsPiperazine, Piperidine

BPED primarily functions as a dopamine reuptake inhibitor , enhancing dopaminergic transmission. This mechanism is crucial for its stimulant effects and suggests potential therapeutic applications in disorders related to dopamine dysregulation. Additionally, studies indicate that BPED may interact with serotonin receptors, which could broaden its pharmacological profile and elucidate potential side effects.

Potential Mechanisms:

  • Dopamine Reuptake Inhibition : Enhances dopamine levels in synaptic clefts.
  • Serotonin Receptor Interaction : May influence mood and anxiety levels.

Biological Activity

Research has highlighted several key aspects of BPED's biological activity:

  • CNS Stimulant : Exhibits significant stimulant effects, making it a candidate for ADHD treatment.
  • Neurotransmitter Interaction : Potential interactions with various neurotransmitter systems beyond dopamine.
  • Therapeutic Applications : Possible use in treating depression and other mood disorders.

Case Studies and Research Findings

Several studies have investigated the effects of BPED and similar compounds:

  • A study showed that compounds with structural similarities to BPED can inhibit the enzyme acetylcholinesterase (AChE), enhancing cholinergic transmission and potentially alleviating memory deficits associated with Alzheimer's disease .
  • Another investigation into piperazine derivatives indicated their role as central nervous system stimulants, supporting the hypothesis that BPED could have similar effects .

Comparative Analysis with Similar Compounds

BPED shares structural characteristics with other notable compounds, which may provide insights into its biological activity:

Compound NameStructure TypeUnique Features
VanoxerinePiperidine derivativeSelective dopamine reuptake inhibitor; used in ADHD
GBR-12,935Piperazine derivativeKnown for potent effects on dopamine transporters
1-Benzyl-4-(cyclohexylamino)piperidinePiperidine derivativeExhibits analgesic properties

相似化合物的比较

Structural Features

The table below compares the structural characteristics of 1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride with key analogs:

Compound Name Core Structure Key Substituents Functional Groups
This compound (Target) Piperazine 1-Benzyl; 4-[2-(4-piperidinyl)ethyl] Tertiary amines, ethyl linker
GBR12909 (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine) Piperazine 4-(3-phenylpropyl); 1-[2-(bis(4-fluorophenyl)methoxy)ethyl] Fluorophenyl, phenylpropyl, ether
HBK-9 (Xanthone-piperazine derivative) Xanthone + piperazine 4-Benzylpiperazine; 6-methoxy-xanthenone Xanthone core, benzylpiperazine
BD1063 dihydrochloride (1-[2-(3,4-dichlorophenyl)ethyl]-4-methylpiperazine) Piperazine 4-Methyl; 1-[2-(3,4-dichlorophenyl)ethyl] Dichlorophenyl, methylpiperazine
1-Benzyl-4-(piperidin-4-yl)piperazine dihydrochloride (CAS 868707-62-4) Piperazine 1-Benzyl; 4-(piperidin-4-yl) (direct attachment) Piperidine, benzyl

Key Observations :

  • The ethyl linker in the target compound distinguishes it from CAS 868707-62-4, which lacks this spacer .
  • Unlike GBR12909, which incorporates fluorophenyl and phenylpropyl groups for DAT selectivity, the target compound’s piperidinyl group suggests possible interactions with sigma receptors or other amine transporters .
  • HBK-9 and BD1063 demonstrate how aromatic substitutions (e.g., xanthone, dichlorophenyl) diversify pharmacological targets, ranging from serotonin modulation to sigma antagonism .

Pharmacological Targets and Functional Data

Compound Name Primary Target Functional Activity Selectivity/Notes
GBR12909 Dopamine Transporter (DAT) DAT inhibitor (IC₅₀: ~50 nM) 4100-fold selectivity for DAT over SERT/NET ; enhances maternal behavior
HBK-9 Serotonin (5-HT1A/2A) Anxiolytic/antidepressant-like effects Modulates 5-HT pathways without significant DAT/NET affinity
BD1063 dihydrochloride Sigma-1 Receptor Sigma-1 antagonist (Kᵢ: ~2 nM) Used in cocaine addiction studies
WAY 100635 5-HT1A Receptor Neutral antagonist Inhibits bladder contractions via 5-HT1A blockade
Target Compound (Inferred) Sigma/DAT/5-HT receptors (hypothetical) Unknown (structurally similar to sigma ligands) Piperidinyl-ethyl moiety may mimic BD1063’s sigma receptor interactions

Key Insights :

  • GBR12909’s high DAT selectivity underscores the importance of fluorophenyl and phenylpropyl groups for dopamine reuptake inhibition, which the target compound lacks .
  • Functional data for HBK-9 and WAY 100635 highlight how piperazine derivatives can diverge into anxiolytic or peripheral therapeutic roles depending on substituents .

准备方法

Alkylation of 4-Piperidine Ethyl Formate

  • Reactants: 4-piperidine ethyl formate hydrochlorate, benzyl chloride, sodium bicarbonate, and dehydrated alcohol.
  • Procedure: Reflux the mixture for 3 hours, then cool to approximately 30°C and filter.
  • Isolation: Concentrate the filtrate, extract with toluene and water, separate organic layer, and concentrate to obtain 1-benzyl-4-piperidine ethyl formate as a pale yellow oily liquid.
  • Yield: 93.8% based on benzyl chloride.
  • Purity: HPLC shows 98.74% purity.

Reduction to 1-Benzyl-4-piperidinealdehyde

  • Method: Use a red aluminum-morpholine complex or red aluminum-piperidines coordination compound as reducing agents.
  • Conditions: Perform reduction at 0°C under nitrogen atmosphere.
  • Workup: Quench with 4N sodium hydroxide at controlled temperature (<20°C), extract organic layer, wash, and concentrate.
  • Yield: Approximately 91.7% to 96.5% depending on the reducing agent.
  • Purity: HPLC purity around 98.5% to 99.0%.

Table 1: Key Data for Preparation of 1-Benzyl-4-piperidinealdehyde

Step Reagents/Conditions Yield (%) Purity (HPLC %) Physical State
Alkylation Benzyl chloride, NaHCO3, dehydrated alcohol, reflux 3h 93.8 98.74 Pale yellow oily liquid
Reduction (Al-morpholine) Red Al-morpholine complex, 0°C, N2 atmosphere 94.3 98.74 Pale yellow oily liquid
Reduction (Al-piperidines) Red Al-piperidines complex, 0°C, N2 atmosphere 91.7 98.51 Pale yellow oily liquid

Salt Formation and Purification

The dihydrochloride salt form is typically prepared by:

  • Dissolving the free base in an appropriate solvent (e.g., methanol).
  • Adding a 4 M hydrogen chloride solution in dioxane.
  • Precipitating the dihydrochloride salt.
  • Isolating by filtration and drying.

This step improves compound stability, solubility, and facilitates handling.

Analytical Characterization Data

The intermediates and final products are characterized by:

  • 1H-NMR Spectroscopy: Typical chemical shifts for aromatic protons (7.2–7.3 ppm), methylene groups adjacent to nitrogen (2.0–3.5 ppm), and aldehyde protons (~9.5 ppm for aldehydes).
  • Mass Spectrometry (ESI+): Molecular ion peaks consistent with calculated molecular weights (e.g., 234.15 for 1-benzyl-4-piperidine ethyl formate).
  • HPLC Analysis: Purity consistently above 98% for intermediates.

Summary Table of Preparation Steps

Step No. Intermediate/Product Key Reagents/Conditions Yield (%) Purity (%) Notes
1 1-Benzyl-4-piperidine ethyl formate Benzyl chloride, NaHCO3, reflux in dehydrated alcohol 93.8 98.74 Alkylation step
2 1-Benzyl-4-piperidinealdehyde Red Al-morpholine or red Al-piperidines complex, 0°C, N2 91.7–96.5 98.5–99.0 Reduction of ester to aldehyde
3 Coupling with piperazine derivative N-alkylation with haloalkyl intermediates Not specified Not specified Literature indicates typical alkylation
4 1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride Treatment with HCl in dioxane/methanol Not specified Not specified Salt formation for stability

Research Findings and Considerations

  • The use of red aluminum complexes for selective reduction at low temperature (0°C) provides high yields and purity of aldehyde intermediates, which are crucial for subsequent coupling steps.
  • Control of reaction temperature during quenching and workup is essential to prevent decomposition or side reactions.
  • The alkylation step benefits from the use of sodium bicarbonate as a base and dehydrated alcohol as solvent to maximize yield.
  • Final salt formation with hydrochloric acid ensures the compound's stability and ease of handling for pharmaceutical applications.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1-benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride, and how can purity be optimized?

  • Methodology : A common approach involves alkylation of 1-benzylpiperazine with a halogenated 4-piperidinylethyl intermediate under basic conditions (e.g., K₂CO₃ in acetonitrile). Subsequent dihydrochloride salt formation is achieved using HCl gas in ethanol . Purity optimization may involve recrystallization from ethanol/chloroform mixtures or column chromatography with gradients of methanol/dichloromethane .
  • Critical Considerations : Monitor reaction progress via TLC (silica gel, ninhydrin visualization) to avoid over-alkylation. Purity validation should include HPLC (C18 column, 0.1% TFA in water/acetonitrile) and elemental analysis (C, H, N within ±0.4% theoretical) .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm benzyl, piperazine, and piperidinyl proton environments. Key signals include aromatic protons (δ 7.2–7.4 ppm) and piperazine methylenes (δ 2.4–3.1 ppm) .
  • Mass Spectrometry : ESI-MS (positive mode) for molecular ion [M+H]⁺ and isotopic pattern matching .
  • X-ray Crystallography : Single-crystal analysis (e.g., vapor diffusion in ethanol/benzene) to resolve dihydrochloride salt conformation .

Q. What are the primary solubility and stability considerations for this compound in experimental buffers?

  • Solubility : Highly soluble in polar solvents (water, ethanol) due to dihydrochloride salt form. For aqueous buffers (pH 4–6), solubility exceeds 50 mg/mL; precipitation occurs above pH 7.5 due to free base formation .
  • Stability : Store at −20°C in desiccated conditions. Avoid prolonged exposure to light or temperatures >40°C, which may degrade the benzyl group .

Advanced Research Questions

Q. How does the compound’s benzyl-piperazine-piperidinyl architecture influence receptor binding kinetics in neurological targets?

  • Mechanistic Insight : The benzyl group enhances lipophilicity for blood-brain barrier penetration, while the piperazine-piperidinyl backbone mimics endogenous amine transporters. Competitive binding assays (e.g., with σ-1 or 5-HT₁A receptors) show Ki values in the nM range, suggesting high affinity .
  • Contradictions : Some studies report variable efficacy (e.g., partial agonism vs. antagonism) depending on substitution patterns in analogous compounds. Molecular docking (AutoDock Vina) and MD simulations (AMBER) are recommended to resolve steric/electronic effects .

Q. What experimental strategies address discrepancies in reported IC₅₀ values across cell-based assays?

  • Troubleshooting :

  • Assay Conditions : Validate pH (6.5–7.0), temperature (37°C), and ion strength (150 mM NaCl) to minimize variability .
  • Cell Line Selection : Use transfected HEK293 cells overexpressing target receptors to reduce off-target noise .
  • Data Normalization : Include reference ligands (e.g., haloperidol for σ-1 receptors) to calibrate dose-response curves .

Q. How can computational methods guide the design of analogs with improved metabolic stability?

  • In Silico Workflow :

  • Metabolite Prediction : Use software like MetaSite to identify vulnerable sites (e.g., piperazine N-dealkylation).
  • QSAR Modeling : Correlate logP and topological polar surface area (TPSA) with microsomal half-life data from liver microsome assays .
  • Fragment Replacement : Substitute the benzyl group with fluorinated or heterocyclic moieties to block CYP450-mediated oxidation .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s activity in dopamine transporter (DAT) inhibition?

  • Hypotheses :

  • Species Differences : Rat DAT assays show higher sensitivity than human DAT models (pIC₅₀ 7.2 vs. 6.8) .
  • Allosteric Modulation : The compound may act as a negative allosteric modulator in certain splice variants, requiring co-expression of auxiliary subunits (e.g., syntaxin-1A) for full activity .
    • Resolution Strategy : Perform comparative radioligand displacement assays ([³H]WIN 35,428) across species and splice variants .

Methodological Recommendations

Q. What are best practices for synthesizing isotopically labeled analogs (e.g., ¹³C, ¹⁵N) for tracer studies?

  • Labeling Protocol :

  • Precursor Selection : Use ¹³C-benzyl chloride or ¹⁵N-piperazine in the alkylation step.
  • Purification : Employ size-exclusion chromatography (Sephadex LH-20) to remove unlabeled byproducts .
  • Validation : Confirm isotopic enrichment via LC-HRMS (resolution >30,000) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4-[2-(4-piperidinyl)ethyl]piperazine dihydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。